

Commercial Suppliers and Availability of L-Methionine-³⁴S: An In-depth Technical Guide

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Compound of Interest

Compound Name: *L-Methionine-34S*

Cat. No.: *B566174*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, technical specifications, and key applications of L-Methionine-³⁴S, a stable isotope-labeled amino acid crucial for a range of research and development activities. This document details commercial supplier information, experimental protocols for its use in metabolic studies, and visual representations of relevant biochemical pathways.

Commercial Availability and Supplier Specifications

L-Methionine-³⁴S is available from a select number of specialized chemical suppliers. The products offered vary in isotopic enrichment, chemical purity, available quantities, and price. Below is a comparative summary of offerings from prominent vendors to aid in procurement decisions.

Supplier	Product Name	Catalog Number (Example)	Isotopic Enrichment	Chemical Purity	Available Quantities	Price (USD)
MedChem Express	L-Methionine- ³⁴ S	HY-112019	≥99%	99.84%	1 mg, 5 mg, 10 mg	\$990 (1 mg)
Cambridge Isotope Laboratories, Inc.	L-Methionine (³⁴ S, 99%)	SLM-431-PK	99%	≥98%	Inquire for details	Inquire for details
Sigma-Aldrich (Merck)	L-Methionine- ³⁴ S	-	Inquire for details	Inquire for details	Inquire for details	Inquire for details
Toronto Research Chemicals	L-Methionine- ³⁴ S	M260443	≥98%	≥95%	1 mg, 5 mg, 10 mg, 25 mg, 50 mg	Inquire for details
Santa Cruz Biotechnology	L-Methionine- ³⁴ S	sc-212353	Inquire for details	Inquire for details	Inquire for details	Inquire for details

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.

Experimental Protocols

L-Methionine-³⁴S is a powerful tool in various experimental contexts, primarily as a tracer in metabolic studies. Its incorporation into proteins and other metabolites allows for the quantitative analysis of dynamic cellular processes.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used mass spectrometry-based technique for the quantitative analysis of proteomes. L-Methionine-³⁴S can be used as the "heavy" amino acid to differentiate between two cell populations.

Methodology:

- **Cell Culture Medium Preparation:** Prepare two distinct cell culture media. The "light" medium contains unlabeled L-Methionine, while the "heavy" medium is supplemented with L-Methionine-³⁴S. It is crucial to use dialyzed fetal bovine serum to prevent the introduction of unlabeled methionine.
- **Cell Adaptation:** Culture the cells for at least five to six doublings in their respective "light" and "heavy" media to ensure complete incorporation of the labeled amino acid into the proteome.
- **Experimental Treatment:** Apply the experimental condition (e.g., drug treatment) to one of the cell populations.
- **Cell Lysis and Protein Extraction:** Harvest and lyse the cells from both populations. Combine equal amounts of protein from the "light" and "heavy" samples.
- **Protein Digestion:** Digest the combined protein mixture into peptides using an appropriate protease, such as trypsin.
- **Mass Spectrometry Analysis:** Analyze the peptide mixture using high-resolution mass spectrometry. Peptides containing L-Methionine-³⁴S will exhibit a mass shift compared to their unlabeled counterparts.
- **Data Analysis:** Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Protein Turnover Analysis

The rate of protein synthesis and degradation can be determined by monitoring the incorporation of L-Methionine-³⁴S into proteins over time.

Methodology:

- **Labeling:** Introduce L-Methionine- ^{34}S into the cell culture medium or administer it to an animal model.
- **Time-Course Sampling:** Collect samples (cells, tissues, or biofluids) at various time points after the introduction of the label.
- **Protein Isolation and Digestion:** Isolate the protein fraction from each sample and digest it into peptides.
- **Mass Spectrometry Analysis:** Analyze the peptide samples by mass spectrometry to determine the isotopic enrichment of methionine-containing peptides.
- **Data Modeling:** Calculate the rate of protein turnover by fitting the time-dependent isotopic enrichment data to a kinetic model.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a cell. L-Methionine- ^{34}S can be used as a tracer to follow the flow of sulfur through various metabolic pathways.

Methodology:

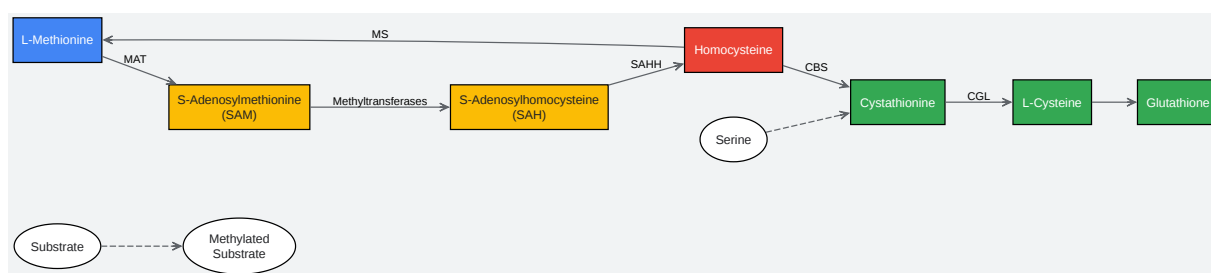
- **Isotopic Labeling Experiment:** Culture cells in a medium containing L-Methionine- ^{34}S .
- **Metabolite Extraction:** After a defined period, quench the cellular metabolism and extract intracellular metabolites.
- **Mass Spectrometry Analysis:** Analyze the extracted metabolites using mass spectrometry to determine the mass isotopomer distribution of sulfur-containing compounds.
- **Flux Calculation:** Use a metabolic model and the measured mass isotopomer distributions to calculate the intracellular metabolic fluxes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways involving methionine and a typical experimental workflow for using L-Methionine- ^{34}S .

Methionine Metabolism and the S-Adenosylmethionine (SAM) Cycle

Methionine plays a central role in cellular metabolism, primarily through its conversion to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions. The SAM cycle is intricately linked to the transsulfuration pathway, which leads to the synthesis of cysteine and glutathione.^[1]

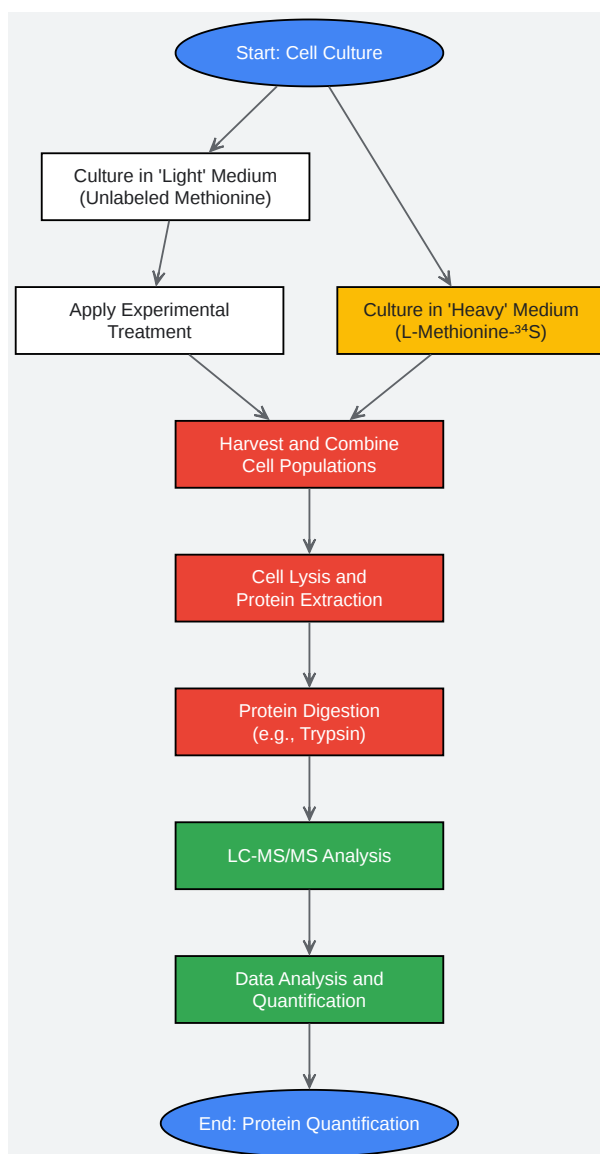


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Caption: Overview of the Methionine Cycle and Transsulfuration Pathway.

Typical Experimental Workflow for L-Methionine-³⁴S Labeling

This workflow outlines the key steps involved in a typical stable isotope labeling experiment using L-Methionine-³⁴S for quantitative proteomics.



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Caption: A typical experimental workflow for SILAC-based quantitative proteomics.

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References

- 1. researchgate.net [researchgate.net]
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